4-Phenylisoxazole-3,5-diol
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Overview
Description
4-Phenylisoxazole-3,5-diol is a chemical compound with the molecular formula C9H7NO3 . It is a type of isoxazole, which is a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 4-Phenylisoxazole-3,5-diol can be analyzed using various techniques such as NMR, HRMS, and X-ray techniques . Density Functional Theory (DFT) analysis can also be used to study the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylisoxazole-3,5-diol include its molecular weight, density, melting point, boiling point, and other characteristics . These properties can be determined using various analytical techniques.Scientific Research Applications
1. Biomarker Identification and Exposure Assessment
4-Phenylisoxazole-3,5-diol is pertinent in the identification of biomarkers in subjects exposed to certain compounds. For instance, Sabbioni, Dongari, and Kumar (2010) presented a method for determining isocyanate-specific albumin adducts in humans, where 4,4′-Methylenediphenyl diisocyanate (MDI) formed adducts with lysine of albumin. The procedure is pivotal for assessing suspected exposure sources and may aid in identifying individuals particularly vulnerable to respiratory diseases after exposure to isocyanates (Sabbioni, Dongari, & Kumar, 2010).
2. Understanding Metabolic and Excretion Kinetics
The compound plays a role in studies aimed at understanding the metabolism and excretion kinetics of specific compounds. For instance, Scherer et al. (2017) investigated the metabolic fate and excretion kinetics of lysmeral, identifying suitable biomarkers of exposure in human urine. The study involved oral dosing and subsequent urine collection, with lysmeral metabolites determined through UPLC-MS/MS. Such research provides critical insights into human metabolism and exposure levels of various compounds (Scherer et al., 2017).
3. Evaluation of Safety and Dosimetry in Clinical Trials
Compounds like 4-Phenylisoxazole-3,5-diol are also central in clinical trials evaluating the safety, dosimetry, and characteristics of novel drugs. Brier et al. (2022) conducted a Phase 1 evaluation of a radiotracer for assessing safety and dosimetry in human participants. Such studies are crucial in establishing the viability and safety parameters of new therapeutic compounds (Brier et al., 2022).
Future Directions
properties
IUPAC Name |
5-hydroxy-4-phenyl-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(9(12)13-10-8)6-4-2-1-3-5-6/h1-5,12H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSGYVXNYROULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ONC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylisoxazole-3,5-diol |
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